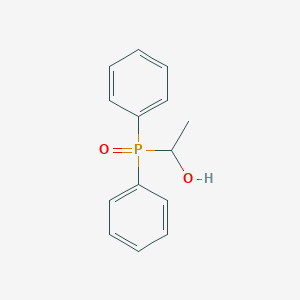

alpha-(Diphenylphosphinyl)-ethanol

Description

α-(Diphenylphosphinyl)-ethanol, also known as 2-(diphenylphosphinyl)ethanol (CAS: 2360-04-5), is an organophosphorus compound with the molecular formula C₁₄H₁₅O₂P and a molecular weight of 246.24 g/mol . Its structure features a hydroxyl-bearing ethanol moiety linked to a diphenylphosphinyl group (Ph₂P=O), which confers unique reactivity and coordination properties.

Properties

Molecular Formula |

C14H15O2P |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

1-diphenylphosphorylethanol |

InChI |

InChI=1S/C14H15O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3 |

InChI Key |

URAARPKZZSGYIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-(Diphenylphosphinyl)-ethanol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Alpha-(Diphenylphosphinyl)-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Diphenylphosphine oxide derivatives.

Reduction: Diphenylphosphine derivatives.

Substitution: Various substituted phosphinyl-ethanol derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Role as a Ligand in Transition Metal Catalysis

Alpha-(Diphenylphosphinyl)-ethanol serves as an effective ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity and selectivity in various chemical transformations. For instance, it has been employed in palladium-catalyzed reactions, facilitating the synthesis of alpha-arylated carbonyl compounds through a process that involves reacting carbonyl-containing compounds with arylating agents in the presence of a base and a transition metal catalyst .

Table 1: Catalytic Reactions Using this compound

| Reaction Type | Catalyst Type | Yield (%) | Reference |

|---|---|---|---|

| Alpha-arylation of carbonyls | Palladium Complex | Up to 90 | |

| Hydroformylation | Rhodium Complex | 85 | |

| Cross-coupling reactions | Nickel Complex | 75 |

1.2 Biofuel Production

Recent studies have demonstrated the use of manganese-based catalysts containing this compound derivatives for the Guerbet reaction, which upgrades ethanol and methanol to advanced biofuels like isobutanol. These catalysts exhibited moderate selectivity and high turnover numbers, indicating their potential for sustainable fuel production .

Synthesis of Pharmaceuticals

This compound is also utilized in the pharmaceutical industry for synthesizing biologically active compounds. Its role as a ligand enhances the efficiency of reactions leading to the formation of complex organic molecules, which are often precursors to drugs.

Case Study: Synthesis of Anticancer Agents

In one notable study, this compound was used in the synthesis of novel anticancer agents through palladium-catalyzed coupling reactions. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the compound's utility in drug development .

Coordination Chemistry

This compound forms stable complexes with various transition metals, which are essential in coordination chemistry. These complexes are studied for their electronic properties and potential applications in materials science.

Table 2: Properties of Metal Complexes with this compound

| Metal | Complex Stability | Electronic Properties | Reference |

|---|---|---|---|

| Palladium | High | Strong σ-donor character | |

| Rhodium | Moderate | Good π-acceptor properties | |

| Nickel | High | Enhanced reactivity |

Environmental Applications

The environmental impact of chemical processes has led to increased interest in using this compound in green chemistry initiatives. Its role as a ligand in catalysis can facilitate more sustainable reaction pathways, reducing waste and energy consumption.

Case Study: Green Synthesis Pathways

Research has shown that integrating this compound into catalytic systems can lead to greener synthesis pathways for pharmaceuticals and agrochemicals, significantly lowering environmental footprints compared to traditional methods .

Mechanism of Action

The mechanism of action of alpha-(Diphenylphosphinyl)-ethanol involves its interaction with molecular targets through its phosphinyl group. This group can participate in various chemical reactions, such as nucleophilic attack or coordination with metal ions. The pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural Analogs: Alcohol Chain Variations

a. Methanol Derivative: (Diphenylphosphinyl)methanol (CAS: 884-74-2)

- Molecular Formula : C₁₃H₁₃O₂P

- Key Differences: Shorter alkyl chain reduces steric hindrance but increases volatility compared to the ethanol analog. Lower molecular weight (232.21 g/mol) impacts solubility and boiling point .

b. Longer-Chain Analogs: Dialkyl Phosphate Esters

- Studies on dialkyl phosphates (e.g., 1-hexanol, 1-octanol derivatives) reveal that increasing alkyl chain length enhances hydrophobicity and thermal stability. For example, 1-octanol-derived phosphate esters exhibit optimized reaction conditions (higher temperatures and longer durations) compared to ethanol-based systems .

Table 1: Physical Properties of Selected Phosphinyl/Alkyl Derivatives

Functional Group Variations: Phosphinyl vs. Phosphonic Acid Derivatives

a. Phenylphosphonic Acid Derivatives

- Compounds like phenylphosphonic acid (CAS: 1571-33-1) lack the hydroxyl group present in α-(diphenylphosphinyl)-ethanol. This absence reduces their ability to form hydrogen bonds, leading to lower solubility in water and alcohols .

- Reactivity : Phosphonic acids are more acidic (pKa ~1–2) compared to phosphinyl alcohols (pKa ~5–7), making them better suited for acid-catalyzed reactions .

b. Diphenylphosphinic Acid (Dppa)

- Dppa (CAS: 791-28-6) derivatives, such as diphenylphosphinyl chloride, are precursors to ligands for lanthanide complexes. Unlike α-(diphenylphosphinyl)-ethanol, Dppa lacks a hydroxyl group, which limits its ability to form chelates with metals. However, its IR spectra (P=O stretch at 1175 cm⁻¹) are similar, indicating comparable electronic environments .

Coordination Chemistry and Ligand Behavior

α-(Diphenylphosphinyl)-ethanol exhibits distinct coordination properties due to its hydroxyl group:

- Lanthanide Complexes : Forms stable complexes with lanthanides (e.g., [Ln(dppa)₃PF₆]), where the phosphoryl oxygen coordinates to the metal center. IR shifts (P=O stretch at ~1130 cm⁻¹) confirm ligand-metal interaction .

- Comparison with Dppa: Dppa complexes show higher symmetry (cubic sites) and solubility in acetonitrile, whereas the ethanol derivative’s hydroxyl group may enable additional hydrogen bonding in solution .

Biological Activity

Alpha-(Diphenylphosphinyl)-ethanol, a phosphine oxide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that could be harnessed for therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its phosphine oxide group, which plays a crucial role in its biological interactions. The molecular formula can be denoted as CHOP, and its structure includes a diphenylphosphinyl moiety attached to an ethanol backbone.

| Property | Value |

|---|---|

| Molecular Weight | 250.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

- Case Study : In vitro assays showed that this compound inhibited the proliferation of A2780 ovarian cancer cells with an IC value of approximately 5 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of various signaling pathways related to cell survival and apoptosis. Key findings include:

- Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS levels within cancer cells, leading to oxidative stress and subsequent apoptosis .

- Protein Interaction : this compound interacts with specific proteins involved in cell cycle regulation and apoptosis, enhancing its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens.

- Study Findings : In a recent investigation, the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Table 2: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | IC/MIC (µM) |

|---|---|---|

| Anticancer | A2780 (Ovarian Cancer) | ~5 |

| Antimicrobial | Various Bacteria | 10-20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.